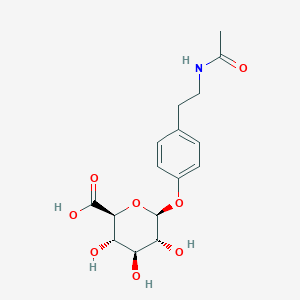

N-Acetyltyramine Glucuronide

描述

Precursor Formation in Producing Organisms (e.g., Nematodes)

The biosynthesis of N-acetyltyramine in nematodes is a two-step enzymatic pathway. nih.gov This pathway serves to deactivate and prepare neurotransmitters for excretion. pnas.orgpnas.org

The initial step in the formation of N-acetyltyramine is the decarboxylation of the amino acid L-tyrosine to produce tyramine (B21549). nih.govresearchgate.net This reaction is catalyzed by the enzyme tyrosine decarboxylase (TDC). nih.govsdbonline.orgworthington-biochem.com In invertebrates like the nematode Onchocerca volvulus, the conversion of L-tyrosine to tyramine is a major metabolic route. pnas.org High levels of TDC activity have been identified in the larval stages of O. volvulus, highlighting the importance of tyramine as a neurotransmitter in the worm's development. pnas.org The gene encoding for TDC in O. volvulus has been identified as an ortholog of the Caenorhabditis elegans tyrosine decarboxylase gene. nih.gov

Following its synthesis, tyramine undergoes N-acetylation to form N-acetyltyramine. nih.gov This reaction is facilitated by an N-acetyltransferase (NAT) enzyme. nih.govpnas.org In O. volvulus, an arylalkylamine N-acetyltransferase (AANAT) has been identified that shows a high degree of specificity for arylalkylamines such as tyramine. pnas.orgpnas.org This N-acetylation step is a key mechanism for deactivating excess neurotransmitters in nematodes before they are excreted. pnas.orgpnas.org

The endosymbiotic bacterium Wolbachia plays a significant role in the biology and metabolism of many filarial nematodes, including O. volvulus. pnas.orgnih.gov These bacteria are essential for the nematode's reproduction and survival. nih.govnih.gov There is a strong link between the presence of Wolbachia and the biosynthesis of N-acetyltyramine. nih.gov It has been suggested that Wolbachia may provide essential metabolites for the nematode host. plos.org A putative N-acetyltransferase has been identified in the Wolbachia endosymbiont of O. volvulus, which could contribute to the production of N-acetyltyramine. nih.gov The dependence of O. volvulus on Wolbachia is a distinguishing feature from other nematodes like Loa loa, which is naturally Wolbachia-free. nih.gov This difference is thought to influence the varying levels of NATOG observed in individuals infected with different nematodes. nih.gov

Glucuronidation Pathway in the Host System

Once N-acetyltyramine is excreted by the nematode into the human host, it undergoes a final metabolic conversion in the host's system to become N-acetyltyramine glucuronide. pnas.org

In the host, N-acetyltyramine undergoes O-glucuronidation. pnas.org This is a common metabolic pathway in mammals for converting exogenous phenolic compounds into more hydrophilic, water-soluble substances that are easier to excrete. pnas.orgresearchgate.net The reaction involves the transfer of a glucuronic acid moiety from a donor molecule to the phenolic hydroxyl group of N-acetyltyramine. pnas.orgwikipedia.org This process, known as glucuronidation, is a major phase II metabolic reaction. wikipedia.org

The enzymatic catalysts for glucuronidation are the uridine (B1682114) diphosphate-glucuronosyltransferases (UGTs). wikipedia.orgnih.gov These enzymes are primarily located in the endoplasmic reticulum of liver cells and other tissues. nih.govmdpi.com UGTs transfer glucuronic acid from the co-substrate uridine diphosphate-glucuronic acid (UDPGA) to a wide variety of substrates, including N-acetyltyramine. nih.govmdpi.com The UGT enzyme family is responsible for the detoxification of many foreign compounds. nih.gov The resulting glucuronide conjugate is more polar and readily eliminated from the body in urine or bile. wikipedia.orgnih.gov

Structure

3D Structure

属性

分子式 |

C16H21NO8 |

|---|---|

分子量 |

355.34 g/mol |

IUPAC 名称 |

(2S,3S,4S,5R,6S)-6-[4-(2-acetamidoethyl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C16H21NO8/c1-8(18)17-7-6-9-2-4-10(5-3-9)24-16-13(21)11(19)12(20)14(25-16)15(22)23/h2-5,11-14,16,19-21H,6-7H2,1H3,(H,17,18)(H,22,23)/t11-,12-,13+,14-,16+/m0/s1 |

InChI 键 |

DDAQSNRNVPNZJX-JHZZJYKESA-N |

手性 SMILES |

CC(=O)NCCC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |

规范 SMILES |

CC(=O)NCCC1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O |

产品来源 |

United States |

Occurrence and Endogenous Production of N Acetyltyramine Glucuronide in Biological Systems

Identification in Parasitic Nematode-Host Metabolic Interactions

The presence and concentration of NATOG in a host are directly linked to the metabolic activities of certain parasitic nematodes. It serves as a chemical footprint, signaling an active infection.

NATOG is a unique biomarker for onchocerciasis, a disease caused by the filarial nematode Onchocerca volvulus. pnas.orgd-nb.info The biosynthesis of this urinary biomarker involves metabolic steps in both the nematode and its human host. nih.gov The pathway originates in the parasite with the amino acid L-tyrosine. O. volvulus utilizes the enzyme tyrosine decarboxylase (TDC) to convert L-tyrosine into the neurotransmitter tyramine (B21549). pnas.orgnih.gov Subsequently, the enzyme N-acetyltransferase (NAT) in the nematode acetylates tyramine to form N-acetyltyramine. nih.gov

This N-acetyltyramine is then secreted by the worm into the human host's body. nih.govnih.gov In the host, this worm-derived metabolite undergoes glucuronidation, a common metabolic process for clearing foreign substances, resulting in the final product, N-acetyltyramine-O,β-glucuronide (NATOG), which is then excreted in the urine. nih.govresearchgate.net Research has also uncovered a crucial link between the endosymbiotic bacterium Wolbachia, which lives within O. volvulus, and the biosynthesis of NATOG. nih.govnih.govdiva-portal.org Treatments that eliminate Wolbachia, such as the antibiotic doxycycline, lead to the sterilization of the adult female worms and a significant reduction in urinary NATOG concentrations in infected individuals. pnas.orgpnas.org This demonstrates that the production of the precursor molecule is dependent on the metabolic activity and viability of the adult worms. pnas.org

To establish the specificity of NATOG as a biomarker for onchocerciasis, studies have compared its urinary levels in individuals infected with O. volvulus to those infected with other co-endemic filarial nematodes, such as Loa loa and Mansonella perstans. nih.govnih.gov These investigations have revealed that significantly elevated NATOG concentrations are exclusive to active O. volvulus infections. nih.govnih.gov

In patients with mono-infections of L. loa or M. perstans, as well as in uninfected control individuals, the average concentration of NATOG remains at a low baseline level. nih.gov Even in cases of co-infection, the presence of O. volvulus is the determining factor for high NATOG levels. nih.gov For instance, the average NATOG concentration in individuals with O. volvulus mono-infection is comparable to that in individuals co-infected with O. volvulus and M. perstans. nih.gov This specificity is attributed to differences in the metabolic pathways among these nematode species. nih.gov Analysis of the biosynthetic enzymes suggests that while O. volvulus possesses the necessary machinery to produce N-acetyltyramine, this pathway may be absent or different in L. loa and M. perstans. nih.gov

Table 1: Comparative Urinary NATOG Concentrations in Human Filarial Infections

| Infection Status | Number of Subjects (N) | Average NATOG Concentration (µM ± SEM) |

|---|---|---|

| O. volvulus Mono-infection & Co-infections | 298 | 39.2 ± 2.5 |

| O. volvulus-Negative (Controls, L. loa, M. perstans) | 302 | 9.29 ± 0.95 |

| O. volvulus, L. loa & M. perstans Co-infection | 8 | 100.5 ± 33.5 |

Data sourced from studies on the specificity of NATOG as a biomarker. nih.govmdpi.com

Detection in Host Biological Samples as a Metabolic Indicator

NATOG is detected in human urine using advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS). nih.govnih.gov Its presence above a certain threshold is considered an indicator of the metabolic activity of O. volvulus. pnas.orgnih.gov As a non-protein-based biomarker, NATOG offers a direct window into the parasite's physiological state, distinguishing it from antibody-based tests which cannot differentiate between active and past infections. nih.govacs.org

The detection of NATOG in urine confirms the presence of living, metabolically active adult worms that are secreting the precursor, N-acetyltyramine. pnas.orgacs.org Therefore, urinary NATOG levels can be used to monitor the effectiveness of treatments aimed at killing or sterilizing the adult parasites. pnas.orgpnas.org Studies have shown a significant decrease in NATOG concentrations in patients treated with doxycycline, which targets the worm's essential Wolbachia endosymbiont, leading to worm sterilization. pnas.orgpnas.org However, some research indicates that NATOG may have limited potential as a diagnostic biomarker in individuals with low or no microfilaria in the skin (amicrofilaridermic), as some nodule-positive individuals in this category did not show significantly increased levels of the metabolite. d-nb.infofrontiersin.org Despite this, the direct link between the worm's metabolic output and the urinary concentration of NATOG makes it a valuable tool for research and potentially for monitoring the success of onchocerciasis elimination programs. pnas.orgacs.org

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| N-Acetyltyramine Glucuronide (NATOG) |

| N-acetyltyramine |

| Tyramine |

| L-tyrosine |

| Doxycycline |

| Glucuronic acid |

| Ivermectin |

| Cinnamoyl glycine |

| Ether-linked Phosphatidylcholines (PC) |

| Ether-linked Phosphatidylethanolamines (PE) |

| Octadecanoic acid |

Biosynthesis and Metabolic Pathways of N Acetyltyramine Glucuronide Precursors

Glucuronidation Pathway in the Host System

Interplay between Parasite-Derived Metabolites and Host Conjugation Machinery

The biosynthesis of N-acetyltyramine glucuronide (NATOG) is a multi-step process that involves the metabolic machinery of both the parasite and its host. acs.orgnih.gov This intricate interplay highlights a key mechanism of how parasites can influence host physiology and how the host, in turn, processes and clears foreign compounds. The journey of NATOG begins within the parasitic nematode Onchocerca volvulus, the causative agent of onchocerciasis, also known as river blindness. pnas.orgpnas.org

The initial steps of the biosynthetic pathway occur within the parasite. nih.gov O. volvulus synthesizes the neurotransmitter tyramine (B21549) from L-tyrosine through the action of the enzyme L-tyrosine decarboxylase. pnas.orgresearchgate.net This conversion is a significant part of L-tyrosine metabolism in many invertebrates. researchgate.net Subsequently, the tyramine is acetylated by an arylalkylamine N-acetyltransferase (AANAT) to form N-acetyltyramine. pnas.org This acetylated metabolite is then secreted by the parasite into the human host. nih.gov

Once N-acetyltyramine is released into the host's system, the host's detoxification machinery takes over. nih.govresearchgate.net Specifically, the phenol (B47542) group of N-acetyltyramine undergoes glucuronidation, a common metabolic pathway for clearing exogenous and endogenous substances. nih.govresearchgate.net This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), a family of enzymes primarily found in the liver but also present in other tissues like the kidney and spleen. researchgate.net The result of this conjugation is the water-soluble and readily excretable metabolite, N-acetyltyramine-O,β-glucuronide (NATOG), which can be detected in the host's urine. nih.govpnas.org

The presence and concentration of NATOG in the urine have been identified as a potential biomarker for active O. volvulus infection. pnas.orgnih.gov Studies have shown that NATOG levels are significantly elevated in individuals infected with O. volvulus compared to uninfected individuals or those with other filarial infections like Loa loa or Mansonella perstans. nih.govpnas.orgnih.gov This specificity is attributed to the unique metabolic link between the parasite's production of N-acetyltyramine and the host's subsequent glucuronidation. nih.gov Research has also indicated a connection between the endosymbiotic bacterium Wolbachia, present in O. volvulus, and the biosynthesis of NATOG. nih.govnih.gov

While the acetylation of tyramine is proposed to occur within the nematode, some research suggests the possibility that this step could also be carried out by host enzymes in the liver or gastrointestinal mucosa after the parasite secretes tyramine. d-nb.infonih.govresearchgate.net However, the strong association between O. volvulus infection and elevated NATOG levels points towards the parasite being the primary source of N-acetyltyramine. nih.gov

The interplay between parasite-derived metabolites and host conjugation machinery is not limited to detoxification. Parasitic helminths are known to secrete a wide array of molecules that can modulate the host's immune response and other physiological processes. frontiersin.orgjcu.edu.au The host's metabolic response, including conjugation reactions, is a critical component of the host-parasite interaction, influencing both the parasite's survival and the host's ability to manage the infection. mdpi.com In the case of NATOG, the host's glucuronidation system effectively transforms a parasite-derived neurotransmitter metabolite into a urinary excretory product, which has become a valuable tool for disease diagnosis and monitoring. pnas.org

Research Findings on Parasite-Host Metabolic Interplay

| Finding | Organism(s) Involved | Key Enzymes/Pathways | Significance |

| Biosynthesis of N-acetyltyramine | Onchocerca volvulus | L-tyrosine decarboxylase, Arylalkylamine N-acetyltransferase (AANAT) | The parasite produces and acetylates tyramine, the precursor to the host-modified biomarker. pnas.org |

| Glucuronidation of N-acetyltyramine | Human (Host) | UDP-glucuronosyltransferases (UGTs) | The host's detoxification machinery conjugates the parasite-derived metabolite, making it water-soluble for excretion. researchgate.net |

| NATOG as a Biomarker | Onchocerca volvulus, Human | Parasite tyramine metabolism, Host glucuronidation | Elevated urinary NATOG levels are specific to active O. volvulus infection. nih.govnih.gov |

| Role of Wolbachia | Wolbachia (endosymbiont), Onchocerca volvulus | L-tyrosine/tyramine pathway | The endosymbiotic bacteria are linked to the biosynthesis of NATOG. nih.govnih.gov |

Analytical Methodologies for N Acetyltyramine Glucuronide Research and Characterization

Mass Spectrometry-Based Techniques

Mass spectrometry (MS) is a cornerstone in the analysis of N-Acetyltyramine Glucuronide, offering unparalleled sensitivity and selectivity. researchgate.net When coupled with liquid chromatography, it provides a powerful tool for analyzing this compound in complex biological matrices. nih.gov

Liquid chromatography coupled with mass spectrometry (LC-MS) is the definitive method for the detection and quantification of this compound. This technique has been pivotal in establishing NATOG as a specific biomarker for onchocerciasis, a neglected tropical disease. nih.gov Researchers have utilized LC-MS to measure NATOG levels in human urine samples, demonstrating significantly elevated concentrations in individuals with active Onchocerca volvulus infections compared to uninfected individuals or those with other parasitic infections. nih.gov

The direct measurement of the intact glucuronide by LC-MS is the preferred approach, avoiding the need for enzymatic or chemical hydrolysis which could introduce inaccuracies. researchgate.netscispace.com For quantification, a stable isotope-labeled internal standard, such as this compound-[d3], is often employed to ensure accuracy and precision by correcting for matrix effects and variations during sample processing. The high selectivity and sensitivity of modern triple quadrupole LC-MS/MS instruments allow for the direct quantification of glucuronides from biological samples with minimal preparation. researchgate.netscispace.com

| Study Focus | Sample Matrix | Key Analytical Finding | Significance | Source |

|---|---|---|---|---|

| Biomarker Validation | Human Urine | LC-MS measurements revealed elevated NATOG values specifically in patients with active Onchocerca volvulus infections. | Confirmed NATOG as a specific and valuable biomarker for diagnosing and tracking onchocerciasis. | nih.gov |

| Metabolomics Mining | Human Urine | NATOG was initially discovered as a potential biomarker through a metabolomics-mining approach using LC-MS. | Demonstrates the power of LC-MS in untargeted screening for novel disease biomarkers. | nih.gov |

| General Quantification | Biological Matrices | LC-MS/MS enables direct measurement of glucuronides, offering benefits like quicker sample preparation and better accuracy over indirect methods. | Provides a robust and reliable framework for the quantitative analysis of NATOG. | researchgate.net |

Tandem mass spectrometry (LC-MS/MS) is indispensable for the structural confirmation of this compound. researchgate.net The technique involves the isolation of the precursor ion (the intact molecule) and its subsequent fragmentation to produce a characteristic pattern of product ions, which serves as a structural fingerprint.

A common fragmentation pathway for glucuronide conjugates during MS/MS analysis is the neutral loss of the glucuronic acid moiety (C₆H₈O₆), which corresponds to a mass difference of 176.0321 Da. nih.govmdpi.com This specific neutral loss is a strong indicator of the presence of a glucuronide conjugate. nih.gov Further fragmentation can yield diagnostic ions of the glucuronate group itself, such as those at m/z 175 and 113. mdpi.com

For NATOG, the MS/MS spectrum would be expected to show the precursor ion of the deprotonated molecule [M-H]⁻ at m/z 354.12, followed by a major fragment ion corresponding to the N-acetyltyramine aglycone after the loss of the glucuronic acid moiety. Advanced MS techniques can even help differentiate between isomers (e.g., acyl-, N-, and O-glucuronides) through specific gas-phase ion-molecule reactions followed by collision-activated dissociation, which can be crucial when multiple sites of glucuronidation are possible. nih.gov

| Parameter | Description | Typical m/z Value | Significance in NATOG Analysis | Source |

|---|---|---|---|---|

| Precursor Ion [M-H]⁻ | The mass of the intact, deprotonated this compound molecule. | 354.12 | Selected for fragmentation in MS/MS experiments. | usbio.net |

| Neutral Loss | Loss of the glucuronic acid moiety during fragmentation. | 176.0321 Da | Primary indicator of a glucuronide conjugate. | nih.gov |

| Diagnostic Ions | Fragment ions characteristic of the glucuronic acid structure itself. | 175, 113, 193 | Confirms the presence of the glucuronide group. | mdpi.commdpi.com |

| Aglycone Fragment | The remaining N-acetyltyramine portion after cleavage of the glucuronide. | ~178-179 | Confirms the identity of the core molecule that was conjugated. | researchgate.netresearchgate.net |

Chromatographic Separation Techniques

Chromatography is essential for isolating this compound from the complex mixture of molecules present in biological samples before its detection and analysis.

High-Performance Liquid Chromatography (HPLC) is the standard separation technique used in conjunction with mass spectrometry for NATOG analysis. nih.gov Reversed-phase HPLC, typically using C18 columns, has proven to be very effective for the separation of polar glucuronide metabolites. scispace.com The mobile phase commonly consists of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, with acidic additives such as formic acid or acetic acid to improve peak shape and ionization efficiency. scispace.comnih.gov The chromatographic conditions are optimized to achieve separation of NATOG from its parent aglycone (N-acetyltyramine) and other endogenous compounds, ensuring that the quantification is not affected by interfering substances. nih.gov

While LC-MS is the predominant technique for the analysis of this compound due to its high specificity and structural information capabilities, LC with fluorescence detection could be a potential alternative. This method would depend on the native fluorescence of the N-acetyltyramine aglycone, as the glucuronide moiety itself is not fluorescent. The phenolic ring in the tyramine (B21549) structure allows for intrinsic fluorescence. An LC-fluorescence method would involve separating the compound using HPLC, followed by detection using a fluorescence detector set at the appropriate excitation and emission wavelengths for the N-acetyltyramine portion of the molecule. However, specific validated LC-fluorescence methods for the direct quantification of this compound in biological samples are not widely reported in the scientific literature, with MS-based detection being the preferred method.

Isotopic Labeling Strategies in Metabolic Tracing Studies

Isotopic labeling is a powerful strategy used in metabolic studies to trace the fate of compounds and to serve as ideal internal standards for quantitative analysis. For this compound, deuterated standards like this compound-[d3] are commercially available. These stable isotope-labeled compounds are chemically identical to the analyte but have a higher mass, allowing them to be distinguished by the mass spectrometer. When a known amount is added to a sample at the beginning of the workflow, it can accurately correct for any loss of analyte during sample preparation and for variations in instrument response.

Furthermore, innovative chemical isotope labeling strategies have been developed for the comprehensive profiling of glucuronides. nih.govacs.org One such method uses a pair of isotopic probes, such as N,N-dimethyl ethylenediamine (B42938) (DMED-d₀) and its deuterated counterpart (DMED-d₆), to specifically label the carboxylic acid group of the glucuronic acid moiety. nih.govresearchgate.net This derivatization not only enhances detection sensitivity but also produces a characteristic mass difference in the MS spectra between the light- and heavy-labeled metabolites, allowing for the confident identification of all glucuronide-conjugated compounds within a complex biological sample. nih.govresearchgate.net The use of ¹³C-labelled precursors could also aid in MS or NMR-based metabolic studies. rsc.org

| Strategy | Isotope Used | Application | Advantage | Source |

|---|---|---|---|---|

| Internal Standard | Deuterium (B1214612) (e.g., NATOG-[d3]) | Accurate quantification by LC-MS. | Corrects for matrix effects and procedural losses, improving accuracy and precision. | |

| Chemical Derivatization | Deuterium (e.g., DMED-d₀/d₆) | Global profiling and confident identification of glucuronides in metabolomics. | Enhances detection sensitivity and provides a clear isotopic signature for identification. | nih.govacs.orgresearchgate.net |

| Metabolic Tracing | Carbon-13 (¹³C) | Studying the metabolic pathways leading to NATOG formation. | Allows for tracing the incorporation of labeled precursors into the final metabolite. | rsc.org |

Application of Deuterated Analogs (e.g., this compound-d3) as Internal Standards

In the quantitative analysis of this compound, particularly in complex biological matrices, the use of stable isotope-labeled internal standards is a critical methodology for achieving accuracy and precision. Deuterated analogs, such as this compound-d3, serve as ideal internal standards for mass spectrometry-based quantification. medchemexpress.com

The fundamental principle behind using a deuterated internal standard is that it is chemically identical to the analyte of interest but has a different mass due to the incorporation of deuterium atoms. medchemexpress.com This mass difference allows the mass spectrometer to distinguish between the analyte (this compound) and the internal standard (this compound-d3). medchemexpress.comnih.gov

During sample preparation and analysis, the deuterated standard is added in a known quantity to the sample at the earliest stage. Because the internal standard and the analyte have nearly identical physicochemical properties, any loss of analyte during extraction, handling, or ionization in the mass spectrometer will be mirrored by a proportional loss of the internal standard. Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, correcting for variations and ensuring reliable quantification.

Stable heavy isotopes are frequently incorporated into drug molecules to act as tracers for quantification throughout the drug development process. medchemexpress.com The use of this compound-d3 in liquid chromatography-mass spectrometry (LC-MS) methods allows for the mitigation of matrix effects, variations in ionization efficiency, and injection volume inconsistencies, leading to robust and validated analytical results. nih.gov

| Property | This compound | This compound-d3 |

| CAS Number | 28116-26-9 usbio.netusbio.net | 1429623-59-5 medchemexpress.com |

| Molecular Formula | C₁₆H₂₁NO₈ usbio.netusbio.net | C₁₆H₁₈D₃NO₈ medchemexpress.com |

| Molecular Weight | 355.34 g/mol usbio.netusbio.net | 358.36 g/mol medchemexpress.com |

| Function | Analyte | Internal Standard |

Chemical Isotope Labeling and Dual-Filtering Strategies for Glucuronide Profiling

Comprehensive profiling of glucuronide conjugates in biological samples is essential for understanding their roles in metabolism and various physiological processes. nih.govlatrobe.edu.auacs.org A sophisticated approach combining chemical isotope labeling with a dual-filtering strategy has been developed for the global and confident profiling of glucuronides, including compounds like this compound. nih.govacs.org

This strategy utilizes a pair of isotopic probes, such as N,N-Dimethyl ethylenediamine (DMED-d₀) and its deuterated counterpart (DMED-d₆), to specifically label the carboxylic acid group present in glucuronic acid. nih.govacs.org The sample is divided and labeled with either the "light" (d₀) or "heavy" (d₆) reagent. The labeled samples are then mixed in equal proportions for liquid chromatography-mass spectrometry (LC-MS) analysis. nih.govacs.org

The dual-filtering strategy is then applied to the acquired data:

Filter I: This initial filter screens for all carboxyl-containing metabolites. It identifies peak pairs in the mass spectrum that have similar retention times but a characteristic mass difference corresponding to the isotopic labels (e.g., 6.037 Da for DMED-d₀/DMED-d₆). latrobe.edu.auacs.org This step effectively isolates a wide range of potential glucuronides from the complex biological matrix. nih.gov

Filter II: The second filter specifically identifies glucuronides from the pool of carboxyl-containing compounds selected by Filter I. This is achieved by searching for specific diagnostic fragment ions in the tandem mass spectrometry (MS/MS) spectra. latrobe.edu.auacs.org These ions originate from the fragmentation of the derivatized glucuronic acid moiety and appear as isotopic pairs (e.g., m/z 247.1294/253.1665 and 229.1188/235.1559 for DMED-d₀/DMED-d₆ labeled glucuronides). latrobe.edu.auacs.org

This methodology significantly enhances the detection sensitivity of glucuronides, with studies showing a 3- to 55-fold decrease in the limits of detection compared to non-derivatized analysis. latrobe.edu.auacs.org By applying this strategy to urine samples, researchers have successfully screened for hundreds of potential glucuronides. latrobe.edu.auacs.org This approach provides high coverage and confidence for profiling the glucuronide metabolome, which is crucial for discovering changes related to diseases or xenobiotic metabolism. latrobe.edu.auacs.org

| Step | Description | Key Feature |

| 1. Labeling | The carboxylic acid group of glucuronides is derivatized with an isotopic probe pair (e.g., DMED-d₀/d₆). nih.govacs.org | Targets the glucuronic acid moiety specifically. |

| 2. Filter I | Identifies all peak pairs with a characteristic mass difference between the light and heavy labels. latrobe.edu.auacs.org | Selects for all carboxyl-containing compounds. |

| 3. Filter II | Screens for specific diagnostic fragment ions from the derivatized glucuronic acid in MS/MS spectra. latrobe.edu.auacs.org | Confirms the presence of a glucuronide structure. |

Enzymatic Assay Development for Glucuronide Hydrolysis and Detection

Enzymatic assays are fundamental for the study of glucuronides, enabling their hydrolysis for subsequent detection and quantification. The central enzyme in these assays is β-glucuronidase (GUS), which catalyzes the cleavage of the β-linked glucuronic acid from an aglycone. tandfonline.com This process is essential for analyzing the parent compound (aglycone) of metabolites like this compound.

The development of these assays often involves the use of chromogenic or fluorogenic substrates that, upon hydrolysis by β-glucuronidase, release a product that can be easily measured. A common method is a continuous spectrophotometric assay using a substrate like p-nitrophenyl β-D-glucuronide. nih.gov When this substrate is cleaved, it releases p-nitrophenol, a chromophoric product whose absorbance can be continuously monitored at 405 nm. nih.gov The rate of increase in absorbance is directly proportional to the enzyme's activity. This type of assay is highly sensitive and offers advantages over discontinuous methods. tandfonline.comnih.gov

Another widely used substrate is phenolphthalein (B1677637) glucuronide. sigmaaldrich.comsigmaaldrich.com In this assay, the reaction is stopped at a specific time point, and the released phenolphthalein is measured colorimetrically after adjusting the pH. sigmaaldrich.comsigmaaldrich.com

In the context of analyzing specific glucuronides from biological samples, such as urine, enzymatic hydrolysis is a critical pretreatment step. mdpi.com Different sources of β-glucuronidase, including those from Helix pomatia, E. coli, and recombinant sources, exhibit varying efficiencies and optimal conditions for hydrolysis. mdpi.comnih.gov For instance, studies have shown that recombinant enzymes can offer efficient hydrolysis of a broad panel of glucuronides in significantly shorter incubation times compared to traditional enzyme preparations. mdpi.com The choice of enzyme and reaction conditions (e.g., temperature, incubation time) is crucial and depends on the specific type of glucuronide bond (e.g., O-glucuronide vs. N-glucuronide), as hydrolysis efficiency can vary significantly. nih.gov

| Assay Type | Substrate Example | Detection Method | Application |

| Continuous Spectrophotometric | p-nitrophenyl β-D-glucuronide nih.gov | Monitoring absorbance increase at 405 nm nih.gov | Kinetic studies, routine enzyme activity measurement tandfonline.com |

| Stopped-Rate Spectrophotometric | Phenolphthalein glucuronide sigmaaldrich.comsigmaaldrich.com | Colorimetric measurement of released phenolphthalein sigmaaldrich.com | Standard quantification of enzyme units sigmaaldrich.com |

| Sample Pretreatment | This compound | LC-MS/MS analysis of the released aglycone nih.gov | Quantification of specific glucuronide metabolites in biological fluids mdpi.com |

Enzymatic Interactions and Glucuronidation/deglucuronidation Processes Involving N Acetyltyramine Glucuronide

Substrate Specificity of UGT Isoforms for N-Acetyltyramine Conjugation

Glucuronidation is catalyzed by a superfamily of UGT enzymes, which exhibit broad and often overlapping substrate specificities. nih.govfrontiersin.org These enzymes are primarily located in the liver but are also present in extra-hepatic tissues such as the intestine and kidneys. nih.govxenotech.com Human UGTs are categorized into families, with the UGT1A and UGT2B families being the most important for drug and xenobiotic metabolism. nih.gov

N-acetyltyramine possesses a phenolic hydroxyl group, making it a putative substrate for O-glucuronidation. nih.gov Several UGT isoforms are known to catalyze the glucuronidation of small phenolic compounds. While direct studies on N-acetyltyramine are limited, the specificity of UGTs towards structurally similar phenolic substrates allows for informed inference. UGT isoforms such as UGT1A1, UGT1A6, and UGT1A9 are well-characterized for their activity towards planar or small phenolic molecules. frontiersin.org For instance, UGT1A1 glucuronidates small molecules like 1-naphthol, and UGT1A6 is recognized as a key enzyme for the metabolism of small phenolic substances. frontiersin.org UGT1A9 also metabolizes a wide variety of compounds, including the phenolic drug propofol. frontiersin.org Given the substrate profile of these enzymes, it is highly probable that one or more of these UGT1A isoforms are involved in the conjugation of N-acetyltyramine.

The table below summarizes the substrate specificities of major human hepatic UGT isoforms that commonly metabolize phenolic compounds.

| UGT Isoform | Typical Substrates | Primary Location |

|---|---|---|

| UGT1A1 | Bilirubin, Estradiol, 1-Naphthol, SN-38 | Liver, Intestine |

| UGT1A6 | Serotonin, 4-Nitrophenol, 1-Naphthol | Liver, Kidney |

| UGT1A9 | Propofol, Mycophenolic acid, Scopoletin | Liver, Kidney |

| UGT2B7 | Morphine, Zidovudine, NSAIDs | Liver, Intestine, Kidney |

Role of Beta-Glucuronidase (GUS) Enzymes in N-Acetyltyramine Glucuronide Hydrolysis

The fate of a glucuronide conjugate is not solely excretion. Beta-glucuronidase (GUS), an enzyme classified as a hydrolase, can cleave the glycosidic bond formed during glucuronidation, releasing the original aglycone (the parent compound) and glucuronic acid. covachem.com This process, known as deglucuronidation, plays a pivotal role in the enterohepatic circulation of many substances. wikipedia.org Conjugates excreted from the liver via bile into the intestine can be hydrolyzed by GUS enzymes produced by gut bacteria. nih.gov The released, less polar parent compound can then be reabsorbed into circulation, extending its half-life and biological exposure. wikipedia.org

This compound, being an O-glucuronide, is a likely substrate for GUS-mediated hydrolysis. Studies comparing the enzymatic activity of GUS on different types of conjugates have shown that both human and bacterial β-glucuronidases preferentially hydrolyze O-glucuronides over N-glucuronides. nih.gov Therefore, upon reaching the intestine, this compound would be susceptible to cleavage by the resident microbial GUS enzymes, releasing N-acetyltyramine for potential reabsorption.

Beta-glucuronidase enzymes are ubiquitous and can be found in mammals as well as various bacteria, including prominent members of the human gut microbiota like Escherichia coli and Ruminococcus gnavus. nih.govnih.gov While they catalyze the same fundamental reaction, their characteristics, such as substrate specificity, optimal pH, and kinetic properties, can vary depending on the source. mdpi.com

Mammalian GUS is involved in the metabolism of endogenous compounds and the remodeling of glycoproteins. sigmaaldrich.com Bacterial GUS, however, is a key factor in the metabolism of xenobiotics within the gut lumen. nih.gov The activity of gut microbial GUS can significantly impact the toxicity and efficacy of many drugs by regenerating the active aglycone in the intestine. nih.gov For example, GUS from E. coli has a high rate of hydrolytic activity over a pH range of 6-7. sigmaaldrich.com In contrast, enzymes from other sources like Helix pomatia (snail) are also effective and are often used in laboratory settings for the hydrolysis of both O- and N-glucuronides. nih.gov

The following table provides a comparative characterization of β-glucuronidase from different biological sources.

| Source | Organism Type | Optimal pH | Key Characteristics |

|---|---|---|---|

| Human | Mammalian | ~4.5 (lysosomal) | Involved in endogenous substrate metabolism. |

| Escherichia coli | Bacterial (Gut Microbiota) | 6.0 - 7.0 | High hydrolytic activity; significant role in xenobiotic metabolism and enterohepatic circulation. sigmaaldrich.com |

| Ruminococcus gnavus | Bacterial (Gut Microbiota) | Not specified | Belongs to the dominant human gut microbiota; plays a major role in generating metabolites in the large intestine. nih.gov |

| Bovine Liver | Mammalian | ~4.5 | Commonly used source for purified enzyme preparations. covachem.com |

| Abalone (Haliotis) | Mollusk | ~4.5-6.5 | Used in commercial enzyme preparations for favorable conversion results in drug testing. covachem.com |

Mechanistic Studies of Enzymatic Reaction Kinetics

The rates of enzymatic reactions, including glucuronidation and deglucuronidation, are typically described by Michaelis-Menten kinetics. This model relates the reaction velocity to the substrate concentration via two key parameters: the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ). Kₘ represents the substrate concentration at which the reaction rate is half of Vₘₐₓ and is an inverse measure of the enzyme's affinity for the substrate. Vₘₐₓ is the maximum rate of the reaction when the enzyme is saturated with the substrate.

The table below presents illustrative kinetic parameters for GUS-mediated hydrolysis, demonstrating the typical range of values observed in such enzymatic reactions.

| Enzyme Source | Substrate | Kₘ (μM) | Vₘₐₓ (μmol/min/mg) |

|---|---|---|---|

| Mouse Fecal S9 | Wogonoside (B1683319) | 6.51 ± 0.71 | 2.37 ± 0.06 |

| Rat Fecal S9 | Wogonoside | 3.04 ± 0.34 | 4.48 ± 0.11 |

| Human Fecal S9 | Wogonoside | 0.34 ± 0.047 | 5.17 ± 0.16 |

Regulation of Glucuronidation Homeostasis in Biological Systems

Glucuronidation homeostasis is maintained by a complex and tightly regulated balance between the anabolic processes of UGT-mediated conjugation and the catabolic processes of GUS-mediated hydrolysis. This balance dictates the systemic and local concentrations of numerous endogenous molecules (like steroid hormones) and xenobiotics, thereby modulating their biological effects. nih.gov

The primary sites of this regulation are the liver and the gastrointestinal tract. In the liver and intestinal epithelium, UGT enzymes conjugate compounds, preparing them for elimination. nih.govnih.gov These conjugates are then transported into bile or blood. Biliary excretion delivers the glucuronides to the gut lumen, where they become substrates for bacterial GUS. elifesciences.org This deconjugation is a critical step in enterohepatic circulation, which effectively creates a recycling pathway for the parent compound. wikipedia.org A newer concept, hepatoenteric recycling, has also been proposed, where glucuronides formed in the intestine are transported to the liver, excreted into bile, and returned to the intestine, highlighting the intricate trafficking of metabolites between these organs. nih.govelifesciences.org

Regulation occurs at multiple levels:

Gene Expression: The expression of UGT enzymes can be regulated by various factors, including nuclear receptors and microRNAs, leading to significant interindividual differences in metabolic capacity. nih.gov In some bacteria, the expression of the GUS operon is controlled by a repressor, GusR, which is inactivated in the presence of glucuronide substrates, allowing the bacteria to adapt to the availability of these compounds as a nutrient source. nih.govpnas.org

Enzyme Inhibition/Induction: UGT activity can be inhibited or induced by co-administered drugs, dietary components, or environmental chemicals, leading to drug-drug interactions and altered metabolism. nih.gov

Mechanistic Roles and Metabolic Significance of N Acetyltyramine Glucuronide in Host Parasite Systems

N-Acetyltyramine as a Deactivated Nematode Neurotransmitter Metabolite

In many nematode species, biogenic amines such as tyramine (B21549) function as crucial neurotransmitters and neuromodulators, regulating processes like muscular activity. mdpi.com The inactivation of these bioactive amines is essential for maintaining precise neural signaling. One of the primary mechanisms for this inactivation is N-acetylation, a reaction catalyzed by arylalkylamine N-acetyltransferases (AANAT). ebi.ac.uk This enzymatic process attaches an acetyl group to the amine, converting tyramine into N-acetyltyramine. ebi.ac.uknih.gov This modification effectively deactivates the neurotransmitter, preventing continuous stimulation of its receptors. The resulting N-acetyltyramine is a metabolite that is then secreted by the nematode into the host environment. ebi.ac.uk

Host Phase II Metabolism as a Clearance Mechanism for Exogenous Metabolites

When a host organism is exposed to foreign compounds (xenobiotics), such as metabolites secreted by parasites, it activates a multi-phase detoxification system. wikipedia.orgwikipedia.org The primary goal of this system is to convert lipophilic (fat-soluble) compounds into more hydrophilic (water-soluble) products that can be easily excreted. mdpi.com

Phase I reactions typically introduce or expose functional groups on the xenobiotic molecule. wikipedia.orgmdpi.com This is followed by Phase II, where conjugation reactions occur. In these reactions, an endogenous, polar molecule is attached to the xenobiotic. wikipedia.org One of the most important Phase II reactions is glucuronidation, catalyzed by a superfamily of enzymes called UDP-glucuronosyltransferases (UGTs). nih.govnih.gov These enzymes transfer glucuronic acid from the high-energy donor, UDP-glucuronic acid (UDPGA), to the xenobiotic. helsinki.fi

For nematode-derived N-acetyltyramine, the host's UGT enzymes catalyze the attachment of glucuronic acid, forming N-Acetyltyramine Glucuronide. This conjugation significantly increases the water solubility and molecular weight of the compound, facilitating its elimination from the host's body, typically via urine or bile. nih.govnih.gov The efficiency and specific UGTs involved can vary significantly between different host species. nih.govnih.govnih.gov

| Enzyme Superfamily | Reaction Catalyzed | Endogenous Substrate | Effect on Xenobiotic |

|---|---|---|---|

| UDP-Glucuronosyltransferases (UGTs) | Glucuronidation | UDP-Glucuronic Acid | Increases water solubility for excretion. mdpi.com |

| Sulfotransferases (SULTs) | Sulfation | PAPS (3'-phosphoadenosine-5'-phosphosulfate) | Adds a sulfo group, increasing polarity. |

| Glutathione S-Transferases (GSTs) | Glutathione Conjugation | Glutathione (GSH) | Detoxifies electrophilic compounds. nih.gov |

| N-Acetyltransferases (NATs) | Acetylation | Acetyl-CoA | Can activate or deactivate compounds. researchmap.jp |

| Methyltransferases (MTs) | Methylation | S-Adenosyl Methionine (SAM) | Modifies biological activity and toxicity. nih.gov |

Dynamics of Inter-Species Metabolic Exchange

The host-parasite relationship is a dynamic metabolic environment characterized by continuous chemical crosstalk. nih.govnih.gov Parasites secrete a variety of molecules, including waste products, immunomodulators, and deactivated neurotransmitters like N-acetyltyramine, into the host. The host, in turn, must process these exogenous substances. This interaction is not merely a simple excretion-and-clearance process; it represents a complex metabolic coupling where both organisms influence each other's biochemical state. nih.govresearchgate.net

Studies have shown that parasites and their hosts compete for nutrients and that the metabolic activity within the host tissue can change in direct response to the parasite's presence and life cycle stage. nih.gov For instance, the host's detoxification pathways, including the glucuronidation of N-acetyltyramine, are a direct response to the chemical burden imposed by the parasite. This metabolic interplay is a critical aspect of the host's defense and homeostatic mechanisms, aiming to neutralize and eliminate potentially harmful foreign molecules. nih.govresearchgate.net

| Organism | Metabolic Action | Example Compound | Significance |

|---|---|---|---|

| Nematode (Parasite) | Secretion of deactivated neurotransmitter | N-Acetyltyramine | Elimination of waste/signaling metabolite. ebi.ac.uk |

| Host | Phase II conjugation of xenobiotic | N-Acetyltyramine | Detoxification and preparation for clearance. wikipedia.org |

| Host | Formation of excretable metabolite | This compound | Facilitates removal of the foreign compound from the body. nih.gov |

Influence of Endosymbionts on Nematode Metabolite Secretion

The metabolic output of a nematode is not solely a product of its own genome. Many nematodes harbor endosymbiotic bacteria, such as Wolbachia, Photorhabdus, or Xenorhabdus, which live within their tissues in a mutualistic relationship. researchgate.netflvc.orgnih.govmdpi.com These endosymbionts have their own distinct metabolic pathways and can significantly alter the biochemical profile of their nematode host. nih.govnih.gov

The bacteria can provide essential metabolites to the nematode, contribute to its development and reproduction, and produce a wide array of secondary metabolites. researchgate.netnih.govmdpi.comnih.gov These bacterially-derived compounds can be secreted by the nematode, adding another layer of complexity to the host-parasite metabolic exchange. Therefore, the profile of metabolites that a host must detoxify, including derivatives of neurotransmitters, can be influenced by the presence and species of the nematode's endosymbiont. The symbiotic relationship is so profound that the bacteria are often essential for the nematode's long-term survival and growth. nih.govnih.gov This three-way interaction between host, parasite, and endosymbiont underscores the intricate co-evolutionary dynamics that shape the molecular landscape of parasitic infections.

Comparative Metabolomic Investigations and Metabolic Profiling Involving N Acetyltyramine Glucuronide

Profiling of N-Acetyltyramine Glucuronide in Different Biological Matrices (e.g., Urine)

The profiling of this compound, often abbreviated as NATOG, in biological matrices, especially urine, has been a key area of research for identifying biomarkers of certain diseases. pnas.org Liquid chromatography-mass spectrometry (LC-MS) based metabolome analysis has been instrumental in the discovery and quantification of NATOG in human urine samples. pnas.orgnih.gov This analytical technique allows for the precise measurement of the metabolite, distinguishing it from other compounds. nih.gov

The presence of this compound in urine is a result of the host's metabolic processing of N-acetyltyramine, a neurotransmitter-derived secretion from parasites like Onchocerca volvulus. pnas.org The glucuronidation process, occurring in the host, converts exogenous phenols into more water-soluble compounds, facilitating their excretion. pnas.org This metabolic conversion is a crucial step that makes NATOG a specific biomarker for the presence of the parasite. pnas.org Studies have established a threshold concentration value for NATOG in urine to track active onchocerciasis infections, aiding in the development of diagnostic tools. nih.gov

Table 1: Profiling of this compound in Urine

| Biological Matrix | Analytical Method | Key Findings | Reference |

|---|---|---|---|

| Urine | Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification of N-Acetyltyramine-O,β-glucuronide (NATOG) as a unique biomarker for Onchocerca volvulus infection. | pnas.org |

| Urine | LC-MS | Elevated NATOG values were observed in mono- and co-infection samples only in the presence of Onchocerca volvulus. | nih.gov |

| Urine | Metabolomics-mining approach | Discovery of NATOG as a biomarker for onchocerciasis. | nih.gov |

| Postmortem Blood | High-Resolution Mass Spectrometry (HRMS) | N-acetyltyramine was identified as an interference compound in putrefied blood samples, showing identical accurate mass to 3,4-methylenedioxyamphetamine (MDA). | nih.gov |

Metabolomic Analysis in in vivo Animal Models for Parasite Biology Studies

In vivo animal models have been pivotal in validating the biomarker potential of this compound and understanding its role in parasite biology. Rodent models have been successfully used to enhance the biomarker value of NATOG, demonstrating its specificity in active onchocerciasis infections. nih.gov These studies involve treating the animal models with the parasite and subsequently analyzing their biological fluids for the presence and concentration of NATOG. nih.gov

Metabolic pathway investigations in nematodes have revealed a crucial link between the endosymbiotic bacterium Wolbachia and O. volvulus for the biosynthesis of N-acetyltyramine, the precursor to NATOG. nih.gov Nematodes utilize N-acetylation as one of the deactivation mechanisms for excess neurotransmitters like tyramine (B21549) before excretion. pnas.org The AANAT enzyme, isolated from O. volvulus, shows high specificity for arylalkylamines such as tyramine. pnas.org This detailed understanding of the biosynthetic pathway within the parasite, studied through animal models, reinforces the specificity of NATOG as a biomarker.

Table 2: Metabolomic Analysis of this compound in Animal Models

| Animal Model | Parasite Studied | Key Findings | Reference |

|---|---|---|---|

| Rodent model | Onchocerca volvulus | Enhanced the biomarker value of NATOG for onchocerciasis. | nih.gov |

| F344 rats | (NNN exposure study) | Comprehensive profiling of N'-nitrosonornicotine (NNN) metabolites in urine. While not directly studying NATOG, this demonstrates the utility of rat models in urinary metabolite profiling. | nih.gov |

Elucidation of Differential Metabolic Signatures in Host-Parasite Interactions

The presence of this compound in a host's urine is a direct result of the intricate metabolic interplay between the host and a parasite. The parasite, O. volvulus, excretes N-acetyltyramine, which is then absorbed by the host and undergoes glucuronidation in tissues such as the liver or kidney before being excreted in the urine. pnas.org This process creates a differential metabolic signature, as NATOG is absent in healthy, uninfected individuals. pnas.org

Metabolomic studies comparing infected and uninfected individuals have highlighted NATOG as a key differentiating metabolite. nih.gov The analysis extends to co-infections with other parasites like Loa loa and Mansonella perstans, where elevated NATOG levels are only detected in the presence of an active O. volvulus infection. nih.gov This specificity underscores the value of NATOG in distinguishing between different parasitic infections and understanding the unique metabolic contributions of each parasite to the host's metabolome. The study of such differential signatures is a cornerstone of developing non-invasive diagnostic tools for neglected tropical diseases. pnas.orgnih.gov

Table 3: Differential Metabolic Signatures in Host-Parasite Interactions

| Host | Parasite | Co-infecting Parasites | Key Differential Metabolite | Significance | Reference |

|---|---|---|---|---|---|

| Human | Onchocerca volvulus | Loa loa, Mansonella perstans | N-Acetyltyramine-O,β-glucuronide (NATOG) | NATOG is elevated only in the presence of O. volvulus, making it a specific biomarker for onchocerciasis. | nih.gov |

| Human | Onchocerca volvulus | Not specified | N-Acetyltyramine-O,β-glucuronide (NATOG) | Demonstrates a host-specific metabolic response to a parasite-derived neurotransmitter, enabling non-invasive disease monitoring. | pnas.org |

Compound Index

Future Research Trajectories and Methodological Innovations in N Acetyltyramine Glucuronide Research

Advanced Strategies for Comprehensive Glucuronide Metabolome Profiling

A thorough understanding of the role of N-acetyltyramine glucuronide necessitates its study within the broader context of the glucuronide metabolome. Advanced analytical strategies are pivotal for achieving comprehensive and confident profiling of these conjugated metabolites in biological samples.

Recent innovations in mass spectrometry-based metabolomics have significantly enhanced the ability to detect and quantify a wide array of glucuronides. Techniques such as chemical isotope labeling combined with dual-filtering strategies offer high coverage and confidence in identifying glucuronidated compounds. This approach involves derivatizing glucuronidated metabolites with isotope probes that specifically target the glucuronic acid moiety, facilitating their detection and quantification.

Furthermore, the development of sophisticated data acquisition and analysis workflows is crucial. Strategies that combine high-resolution mass spectrometry with enzymatic hydrolysis using β-glucuronidase allow for the selective identification of glucuronidated compounds. This method relies on comparing samples before and after enzymatic treatment to pinpoint the metabolites that have been cleaved, thus confirming their identity as glucuronides.

| Strategy | Description | Key Advantages |

|---|---|---|

| Chemical Isotope Labeling LC-MS | Derivatization of glucuronides with isotope-coded reagents followed by liquid chromatography-mass spectrometry (LC-MS) analysis. | High specificity, improved ionization efficiency, and accurate quantification. |

| Enzymatic Hydrolysis with LC-MS/MS | Comparison of metabolite profiles before and after treatment with β-glucuronidase to identify glucuronidated compounds. | Selective identification of glucuronides and confirmation of conjugation. |

| High-Resolution MS/MS with Neutral Loss Scanning | Detection of the characteristic neutral loss of the glucuronic acid moiety (176.0321 Da) during tandem mass spectrometry (MS/MS). | Rapid screening for potential glucuronide conjugates in complex mixtures. |

Elucidation of Novel Enzymatic Pathways Associated with N-Acetyltyramine Metabolism and Conjugation

The biotransformation of N-acetyltyramine to its glucuronide conjugate involves a two-step metabolic process. The initial formation of N-acetyltyramine from its precursor, L-tyrosine, is catalyzed by a sequence of enzymatic reactions. The subsequent conjugation with glucuronic acid is mediated by a specific family of enzymes.

The biosynthesis of N-acetyltyramine has been successfully engineered in microbial systems, shedding light on the key enzymes involved. The process begins with the decarboxylation of L-tyrosine to tyramine (B21549), a reaction catalyzed by tyrosine decarboxylase . Following this, an acetyl group is transferred to tyramine to form N-acetyltyramine, a step mediated by an arylalkylamine N-acyltransferase .

The final step in the formation of this compound is the conjugation reaction catalyzed by UDP-glucuronosyltransferases (UGTs) . These enzymes transfer glucuronic acid from the high-energy donor molecule, UDP-glucuronic acid, to N-acetyltyramine. While the involvement of UGTs is established, the specific isoforms responsible for the glucuronidation of N-acetyltyramine have yet to be definitively identified. The UGT superfamily is divided into several families and subfamilies with distinct but often overlapping substrate specificities. Future research will need to focus on screening a panel of recombinant human UGT isoforms to pinpoint which enzymes exhibit the highest catalytic activity towards N-acetyltyramine. Given that N-acetyltyramine possesses a phenolic hydroxyl group, it is likely that isoforms known to metabolize phenolic compounds, such as those in the UGT1A and UGT2B subfamilies, are involved.

Mechanistic Studies on the Physiological and Biochemical Impact of this compound Beyond Host Clearance

The prevailing view of glucuronidation is that it serves as a critical mechanism for the detoxification and elimination of xenobiotics and endogenous compounds by increasing their water solubility and facilitating their excretion. However, the potential for glucuronide conjugates themselves to possess biological activity is an emerging area of investigation.

Currently, there is a significant knowledge gap regarding the physiological and biochemical effects of this compound. Research has primarily focused on the bioactivities of the parent compound, N-acetyltyramine, which has been reported to have antioxidant and anti-inflammatory properties. Whether the glucuronide conjugate retains, modifies, or loses these activities is unknown.

Future mechanistic studies are essential to explore the possibility that this compound is not merely an inert waste product. Such studies could investigate its interaction with cellular receptors, transporters, and enzymes. It is also conceivable that the glucuronide could serve as a stable, circulating reservoir of the parent compound, which can be released through the action of β-glucuronidases in specific tissues. Elucidating these potential roles will require the development of sensitive in vitro and in vivo models to assess the pharmacological and toxicological profile of purified this compound.

Integration of Multi-Omics Approaches for Deeper Metabolic Pathway Discovery

A comprehensive understanding of the metabolic fate and potential biological significance of this compound can be achieved through the integration of multiple "omics" technologies. A multi-omics approach, combining genomics, transcriptomics, proteomics, and metabolomics, can provide a systems-level view of the pathways influenced by this compound.

By correlating genomic variations (e.g., single nucleotide polymorphisms in UGT genes) with metabolomic data (i.e., levels of N-acetyltyramine and its glucuronide), it may be possible to identify genetic determinants of its metabolism. Transcriptomic and proteomic analyses can reveal changes in the expression of genes and proteins involved in its metabolic pathway and downstream cellular responses.

The integration of these diverse datasets requires sophisticated bioinformatics and computational modeling. Such an approach can help to construct comprehensive metabolic networks, identify novel interactions, and generate new hypotheses about the role of this compound in health and disease. This holistic perspective is crucial for moving beyond a simple understanding of clearance to a more nuanced appreciation of its place within the broader metabolic landscape.

| Omics Approach | Data Generated | Potential Insights for this compound Research |

|---|---|---|

| Genomics | DNA sequence variations (e.g., SNPs in UGT genes). | Identification of genetic factors influencing the rate of N-acetyltyramine glucuronidation. |

| Transcriptomics | Gene expression profiles (mRNA levels). | Understanding the regulation of enzymes and transporters involved in N-acetyltyramine metabolism. |

| Proteomics | Protein expression and post-translational modifications. | Quantification of key enzymes (e.g., specific UGT isoforms) and transporters. |

| Metabolomics | Comprehensive profile of small molecule metabolites. | Quantification of N-acetyltyramine, its glucuronide, and other related metabolites in various biological matrices. |

常见问题

Q. What are the recommended analytical methods for detecting and quantifying N-Acetyltyramine Glucuronide in biological samples?

this compound can be detected using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with optimized gradient conditions. For example:

- Sample preparation : Precipitate urine or serum with acetone to isolate glucuronides, followed by derivatization (e.g., acetylation) to enhance ionization efficiency .

- Chromatographic conditions : Use a reversed-phase C18 column with a gradient elution (e.g., 0.1% formic acid in water and acetonitrile) to separate glucuronides from matrix interferences .

- Validation parameters : Include limits of detection (LOD < 0.1 mg/L), linearity (0.1–150 mg/L), and intraday precision (<10% RSD) .

Q. How is this compound synthesized for experimental use?

A validated synthesis protocol involves:

- Glucuronidation : React N-Acetyltyramine with a glucuronic acid donor (e.g., methyl 2,3,4-tri-O-acetyl-1-bromoglucuronate) under anhydrous conditions using silver triflate as a catalyst .

- Purification : Extract the product with dichloromethane, filter through celite, and remove solvents under reduced pressure. Confirm structure via NMR and high-resolution MS .

Q. What are the key stability considerations for storing this compound?

- Solid form : Store at -20°C for up to 3 years or 4°C for 2 years.

- Solution (DMSO) : Store at -80°C for 6 months or -20°C for 1 month. Avoid freeze-thaw cycles to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers distinguish between O- and N-linked glucuronides of N-Acetyltyramine?

- Derivatization : Use trimethylsilyl iodide (TMSI) to differentiate O- and N-glucuronides. O-Glucuronides yield three TMS-derivatized hydroxyl groups, while N-glucuronides yield four .

- LC-HRMS/MS : Compare retention times and fragmentation patterns with synthetic standards. For example, O-glucuronides exhibit distinct β-glucuronidase susceptibility compared to N-glucuronides .

Q. What experimental design considerations are critical for pharmacokinetic studies of this compound?

- Normalization : Correct urinary metabolite concentrations for creatinine levels to account for dilution variability .

- CYP phenotyping : Pre-screen subjects for UGT1A1 polymorphisms , as these enzymes mediate glucuronidation and influence inter-individual variability .

- Sampling frequency : Collect serial samples over 48–72 hours to capture elimination kinetics, as glucuronides often exhibit prolonged half-lives .

Q. How can contradictory data on this compound levels in disease models be resolved?

- Controlled variables : Ensure consistency in dietary intake (e.g., polyphenols that induce UGTs) and hepatic function (e.g., fatty liver models alter glucuronidation capacity) .

- Biomarker validation : Use Bayesian analysis of NMR or MS data to quantify hepatic contributions (e.g., glycogenolysis vs. gluconeogenesis) and reduce operator-dependent bias .

Q. What in vivo models are suitable for studying the therapeutic effects of this compound?

- Osteoarthritis (OA) model : Induce ACLT (anterior cruciate ligament transection) in rats, administer glucuronides (1–10 mg/day), and assess chondroprotection via micro-CT and histopathology (H&E, toluidine blue staining) .

- Neuroinflammation models : Measure striatal microdialysate levels using LC-MS/MS to correlate glucuronide concentrations with dopamine metabolism .

Q. How can this compound be validated as a biomarker for parasitic infections?

- Synthesis of immunogens : Conjugate N-Acetyltyramine-O-glucuronide to carrier proteins (e.g., BSA) for antibody generation in lateral flow immunoassays .

- Clinical validation : Compare urinary levels in onchocerciasis patients vs. controls, adjusting for creatinine and confounding metabolites (e.g., bilirubin glucuronide) .

Methodological Tables

Q. Table 1. LC-MS/MS Parameters for Glucuronide Analysis

| Parameter | Condition | Source |

|---|---|---|

| Column | C18 (2.1 × 50 mm, 1.7 µm) | |

| Mobile Phase | 0.1% Formic Acid (A), Acetonitrile (B) | |

| Gradient | 5% B (0–1 min), 95% B (5–6 min) | |

| Ionization Mode | ESI (-) | |

| LOD | 0.8 nM (dopamine glucuronide) |

Q. Table 2. Stability of this compound

| Form | Storage Temp | Shelf Life | Degradation Risk |

|---|---|---|---|

| Powder | -20°C | 3 years | Hydrolysis (>10% at 25°C) |

| DMSO solution | -80°C | 6 months | Freeze-thaw cycles |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。